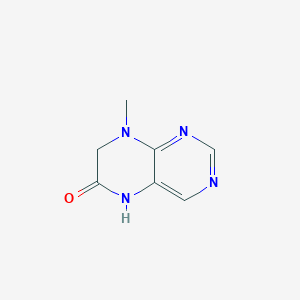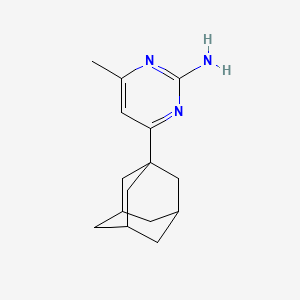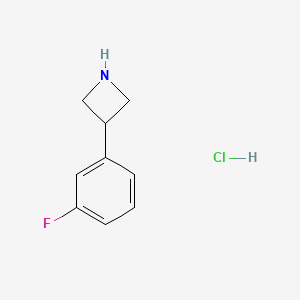![molecular formula C6H4BrN3 B1527041 4-ブロモピラゾロ[1,5-a]ピラジン CAS No. 1246552-49-7](/img/structure/B1527041.png)
4-ブロモピラゾロ[1,5-a]ピラジン
概要
説明
4-Bromopyrazolo[1,5-a]pyrazine is a heterocyclic aromatic organic compound characterized by a bromine atom at the 4-position of the pyrazolo[1,5-a]pyrazine ring system. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
科学的研究の応用
4-Bromopyrazolo[1,5-a]pyrazine has found applications in various scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
Target of Action
For instance, some derivatives have been found to act as dopamine D1 receptor agonists, P38 MAP kinase inhibitors, and inhibitors of Janus kinase . These targets play crucial roles in various biological processes, including neurotransmission, inflammation, and cell signaling.
Mode of Action
For instance, as dopamine D1 receptor agonists, they can enhance dopaminergic signaling As P38 MAP kinase inhibitors, they can reduce inflammatory responses. And as inhibitors of Janus kinase, they can modulate immune responses .
Biochemical Pathways
For instance, they may affect dopaminergic signaling pathways, inflammatory response pathways mediated by P38 MAP kinase, and immune response pathways involving Janus kinase .
Result of Action
Based on the known effects of pyrazolo[1,5-a]pyrazine derivatives, it can be inferred that these compounds may have various effects, such as enhancing dopaminergic signaling, reducing inflammatory responses, and modulating immune responses .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromopyrazolo[1,5-a]pyrazine can be synthesized through several methods, including palladium-catalyzed cross-coupling reactions[_{{{CITATION{{{1{Synthesis of 4-aryl (hetaryl)pyrazolo [1,5- - Springer](https://link.springer.com/article/10.1007/s10593-019-02579-2). One common approach involves the reaction of 4-bromopyrazolo[1,5-a]pyrazine with aryl (hetaryl)boronic acids in the presence of catalytic amounts of palladium complexes and a base such as cesium carbonate in a mixed solvent system of acetonitrile and water[{{{CITATION{{{_1{Synthesis of 4-aryl (hetaryl)pyrazolo 1,5- - Springer.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromopyrazolo[1,5-a]pyrazine may involve large-scale palladium-catalyzed cross-coupling reactions, optimized to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-Bromopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a corresponding pyrazolo[1,5-a]pyrazine derivative with a higher oxidation state.
Reduction: Reduction reactions can be employed to remove the bromine atom, resulting in the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazolo[1,5-a]pyrazine derivatives with higher oxidation states.
Reduction: Hydrogenated derivatives of 4-Bromopyrazolo[1,5-a]pyrazine.
Substitution: Derivatives with various alkyl or aryl groups substituted at the bromine position.
類似化合物との比較
4-Bromopyrazolo[1,5-a]pyrazine is structurally similar to other pyrazolo[1,5-a]pyrazine derivatives, but its presence of a bromine atom at the 4-position distinguishes it from other compounds in this class. Similar compounds include:
3-Bromopyrazolo[1,5-a]pyrazine
6-Bromopyrazolo[1,5-a]pyrazine
4-Chloropyrazolo[1,5-a]pyrazine
These compounds share the pyrazolo[1,5-a]pyrazine core but differ in the type and position of the halogen substituent, leading to variations in their chemical reactivity and biological activity.
特性
IUPAC Name |
4-bromopyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNBPLSGORMPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246552-49-7 | |
| Record name | 4-bromopyrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromopyrazolo[1,5-a]pyrazine in organic synthesis?
A1: 4-Bromopyrazolo[1,5-a]pyrazine serves as a crucial building block in organic synthesis. Its reactivity stems from the bromine atom at the 4-position, making it an electrophilic substrate. This electrophilicity allows for various modifications, notably reactions with nucleophiles like thiophenols. As detailed in the research, reacting 4-Bromopyrazolo[1,5-a]pyrazine with substituted thiophenols in dimethylformamide, using potassium carbonate as a base and heating to 90°C, yields 4-arylthiopyrazolo[1,5-a]pyrazines. [] This synthetic strategy enables the introduction of diverse arylthio groups onto the pyrazolo[1,5-a]pyrazine scaffold, expanding the possibilities for creating novel compounds with potentially valuable biological activities.
Q2: What are the potential applications of the derivatives synthesized from 4-Bromopyrazolo[1,5-a]pyrazine?
A2: The research highlights the promising antimicrobial activity of some derivatives synthesized from 4-Bromopyrazolo[1,5-a]pyrazine. Specifically, some 4-S-substituted pyrazole[1,5-a]pyrazines demonstrated significant antibacterial activity against Staphylococcus aureus and Micrococcus luteum, and antifungal activity against Aspergillus niger. [] This finding suggests the potential of these derivatives as lead compounds for developing new antimicrobial agents. Further investigation into their structure-activity relationships, mechanism of action, and in vivo efficacy could pave the way for novel therapeutic solutions against infectious diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1526963.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)

![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)


![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)


![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B1526977.png)


![1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one](/img/structure/B1526981.png)
